2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide
Description
Properties
CAS No. |
609795-14-4 |
|---|---|
Molecular Formula |
C27H29N3O3S2 |
Molecular Weight |
507.7 g/mol |
IUPAC Name |
2-[(3Z)-3-(3-heptyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H29N3O3S2/c1-3-4-5-6-9-16-29-26(33)24(35-27(29)34)23-20-10-7-8-11-21(20)30(25(23)32)17-22(31)28-19-14-12-18(2)13-15-19/h7-8,10-15H,3-6,9,16-17H2,1-2H3,(H,28,31)/b24-23- |
InChI Key |
PQUVJBQLPMDNRC-VHXPQNKSSA-N |
Isomeric SMILES |
CCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C)/SC1=S |
Canonical SMILES |
CCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Condensation of Thiourea Derivatives
Thiazolidinones are often synthesized via cyclization of thiourea with chloroacetic acid derivatives. For example:
-
Thiourea reacts with chloroacetic acid under reflux in concentrated HCl to form thiazolidine-2,4-dione (TZD).
-
Alkylation introduces the heptyl group: Heptyl bromide reacts with TZD in the presence of a base (e.g., NaH in DMSO) to yield 3-heptyl-TZD.
-
Oxidation or thiolation converts TZD to the 2-thioxo derivative, using agents like PCl₅ or CS₂/KOH.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiourea + Chloroacetic Acid | HCl (reflux, 6–8 hrs) | ~75% | |
| Alkylation (Heptyl Br) | NaH, DMSO, 60°C, 1 hr | ~65% | |
| Thiolation (CS₂/KOH) | KOH, CS₂, ethanol, reflux | ~50% |
Indole Moiety Synthesis
The 2-oxo-2,3-dihydro-1H-indole fragment is synthesized via:
Fisher Indole Synthesis
Indole derivatives are formed by cyclization of phenylhydrazines with carbonyl compounds. For example:
Alternative Routes
-
Indole-3-carbaldehyde undergoes condensation with thiourea derivatives to form indole-thiazole hybrids.
-
Microwave-assisted reactions accelerate synthesis, reducing reaction times from hours to minutes.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Phenylhydrazine + Cyclohexanone | H₂SO₄, reflux, 4–6 hrs | ~60% | |
| Oxidation (DDQ) | DDQ, CH₂Cl₂, rt, 2 hrs | ~70% |
Acetamide Coupling
The N-(4-methylphenyl)acetamide group is introduced via:
Carbodiimide-Mediated Coupling
-
Indole-3-acetic acid reacts with 1,1-carbonyldiimidazole (CDI) and 4-methylaniline in acetonitrile to form the acetamide.
-
Catalytic pyridine enhances reaction efficiency by deprotonating the carboxylic acid.
Final Condensation
The thiazolidinone and indole moieties are combined via:
Knoevenagel Condensation
-
Indole-3-carbaldehyde reacts with thiazolidinone in the presence of a base (e.g., piperidine) to form the α,β-unsaturated ketone.
-
Stereocontrol is achieved by refluxing in dry toluene or DMF.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Indole-Aldehyde + Thiazolidinone | Piperidine, toluene, reflux, 5–6 hrs | ~70% |
Purification and Characterization
-
Column chromatography (hexane/ethyl acetate) isolates the final product.
-
NMR and IR spectroscopy confirm the (3Z) configuration and functional groups.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation (420W, 120°C) reduces reaction times for thiazolidinone formation.
Continuous Flow Reactors
Industrial-scale production may use continuous flow systems to enhance yield and purity.
Critical Analysis of Reaction Steps
-
Alkylation of TZD : NaH in DMSO ensures efficient heptylation but requires anhydrous conditions to prevent side reactions.
-
Stereochemical Control : The (3Z) configuration is stabilized by steric and electronic factors during condensation.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazolidinone ring or the indole moiety.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Substitution reactions might occur at the aromatic rings, particularly the indole and the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often studied for their antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, such compounds might be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs, alongside their implications:
Key Observations:
Substituent Effects on Lipophilicity: The 3-heptyl chain in the target compound confers higher lipophilicity (predicted logP ~5.2) compared to analogs with allyl (logP ~3.8) or ethoxypropyl (logP ~4.1) groups. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
Electronic Modulation: Electron-withdrawing groups (e.g., 4-chlorophenyl in ) increase electrophilicity of the thiazolidinone ring, favoring covalent interactions with nucleophilic residues (e.g., cysteine in proteases) . The benzylidene group in extends conjugation, red-shifting UV-Vis absorption (λmax ~420 nm), which could be leveraged in photodynamic therapy .
Biological Activity: Thiazolidinone-indole hybrids demonstrate anti-parasitic activity (e.g., anti-Toxoplasma gondii in ) via inhibition of folate metabolism or redox enzymes . Fused heterocycles (e.g., thiazolo-triazolone in ) show promise in kinase inhibition due to structural mimicry of ATP .
Collision Cross-Section (CCS) Trends :
- The target compound’s predicted CCS for [M+H]+ is 207.3 Ų, lower than the 3-ethoxypropyl analog (223.6 Ų), suggesting a more compact conformation .
Biological Activity
The compound 2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound's structure can be represented by the following molecular formula:
| Molecular Formula | C | H | N | O | S |
|---|---|---|---|---|---|
| 27 | 29 | 3 | 3 | 2 |
The compound features a thiazolidinone ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Research indicates that compounds similar to this one often exhibit their biological effects through various mechanisms:
- Antimicrobial Activity : Thiazolidinone derivatives have been shown to possess significant antimicrobial properties. They may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anticancer Properties : The structure suggests potential interactions with cellular pathways involved in cancer progression. Compounds with similar frameworks have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of thiazolidinone derivatives found that certain compounds significantly inhibited the growth of various bacterial strains. For instance, a derivative with a similar thiazolidinone structure exhibited an IC50 value of approximately 50 µg/mL against Staphylococcus aureus.
Anticancer Activity
In vitro studies have demonstrated that compounds related to this thiazolidinone exhibit cytotoxic effects against several cancer cell lines. For example, a related compound showed an IC50 value of 20 µM against MCF-7 breast cancer cells. Additionally, these compounds were found to induce apoptosis through the activation of caspase pathways.
Case Studies
- Case Study on Antimicrobial Properties : A recent investigation into the antimicrobial properties of thiazolidinones revealed that a structurally similar compound significantly inhibited the growth of Gram-positive bacteria at concentrations as low as 25 µg/mL. This study highlights the potential for developing new antibacterial agents from this class of compounds.
- Case Study on Cancer Cell Lines : Research involving a derivative showed promising results in inhibiting proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to cell cycle arrest at the G2/M phase and subsequent apoptosis induction.
Q & A
Q. What are the optimized synthetic routes for this compound, and what critical reagents are required?
The synthesis involves multi-step reactions, starting with the condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-thioxothiazolidin-4-one analogs. A typical procedure includes refluxing the reactants in acetic acid with sodium acetate as a catalyst (3–5 hours), followed by recrystallization from DMF/acetic acid . Key reagents include sodium acetate for pH control and acetic acid as both solvent and proton donor. The Z-configuration of the thiazolidinone-indole conjugate is stabilized under these conditions .
Q. Which spectroscopic techniques are essential for structural validation?
Characterization requires a combination of:
- IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups.
- ¹H/¹³C NMR to resolve the indole protons (δ 7.2–8.1 ppm), acetamide methyl groups (δ 2.1–2.3 ppm), and heptyl chain signals (δ 0.8–1.5 ppm).
- High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 523.1894 for C₂₉H₃₁N₃O₃S₂) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?
Focus on modifying:
- The heptyl chain : Replace with shorter/longer alkyl groups to assess hydrophobicity effects on membrane permeability.
- Thioxo group : Substitute with oxo or selenoxo to evaluate electron-withdrawing impacts on target binding.
- Indole-acetamide linkage : Introduce steric hindrance (e.g., methyl groups) to probe conformational flexibility . Use molecular docking to prioritize derivatives with predicted binding affinities to targets like protein kinases or DNA topoisomerases .
Q. What experimental strategies address stability challenges under physiological conditions?
- pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC. The thiazolidinone ring is prone to hydrolysis in acidic conditions, requiring enteric coating for oral delivery .
- Oxidative stability : Use antioxidants (e.g., ascorbic acid) during storage. The thioxo group is susceptible to oxidation by KMnO₄ or H₂O₂, forming sulfoxide/sulfone derivatives .
Q. How can contradictory bioactivity data across studies be resolved?
Common discrepancies arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times. For example, antiproliferative IC₅₀ values may differ due to metabolic activity variations .
- Solubility limits : Use dimethyl sulfoxide (DMSO) concentrations ≤0.1% to avoid cytotoxicity artifacts. Pre-saturate media with the compound to ensure consistent bioavailability .
Methodological Guidance for Data Interpretation
Q. What computational tools are recommended for predicting metabolic pathways?
- SwissADME : Predicts Phase I/II metabolism sites (e.g., oxidation of the heptyl chain or glucuronidation of the indole NH).
- CYP450 docking modules : Identify likely cytochrome P450 interactions, such as CYP3A4-mediated oxidation . Validate predictions with in vitro microsomal assays using LC-MS/MS .
Q. How should researchers optimize crystallization for X-ray diffraction studies?
- Solvent selection : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation. The compound’s planar indole-thiazolidinone system favors π-π stacking, but bulky substituents (e.g., heptyl) may require cryocrystallography at 100 K .
- Heavy atom derivatives : Introduce bromine at the 4-methylphenyl group to enhance anomalous scattering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
